molecular formula C10H11N B072226 2-Phenylprop-2-ylisocyanide CAS No. 1195-99-9

2-Phenylprop-2-ylisocyanide

Cat. No.: B072226
CAS No.: 1195-99-9
M. Wt: 145.2 g/mol
InChI Key: UCYVXSFAIBSXIM-UHFFFAOYSA-N
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Description

2-Phenylprop-2-ylisocyanide is an organic compound with the molecular formula C10H11N. It is characterized by the presence of an isocyanate group attached to a benzene ring via a propan-2-yl linkage. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylprop-2-ylisocyanide typically involves the reaction of benzene with isocyanates under controlled conditions. One common method is the reaction of benzene with isocyanopropane in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylprop-2-ylisocyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of benzene derivatives with oxygen-containing functional groups.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Phenylprop-2-ylisocyanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Phenylprop-2-ylisocyanide involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-isocyanatopropan-2-yl)benzene: A compound with two isocyanate groups attached to a benzene ring.

    Benzene derivatives: Compounds with various functional groups attached to a benzene ring.

Uniqueness

2-Phenylprop-2-ylisocyanide is unique due to its specific structure and reactivity. The presence of the isocyanate group imparts distinct chemical properties, making it valuable in various applications. Its reactivity with nucleophiles and ability to undergo multiple types of reactions set it apart from other benzene derivatives.

Properties

IUPAC Name

2-isocyanopropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYVXSFAIBSXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299485
Record name (1-Isocyano-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-99-9
Record name (1-Isocyano-1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Isocyano-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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